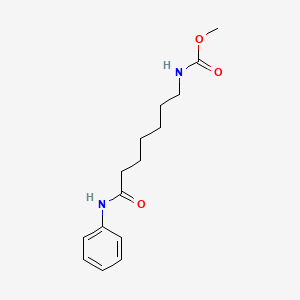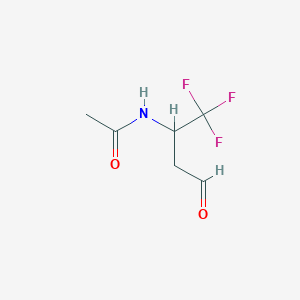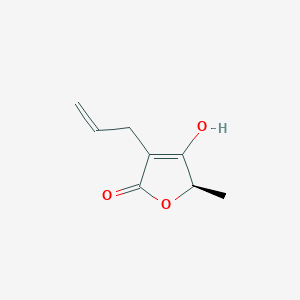
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxy group, a methyl group, and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)but-2-en-1-one, which undergoes cyclization in the presence of an acid catalyst to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methyl and prop-2-en-1-yl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one.
Reduction: Formation of 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Lacks the (5R) configuration.
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran: Reduced form of the furan ring.
4-Oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Oxidized form of the hydroxy group.
Uniqueness: (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific (5R) configuration, which can influence its chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to its non-chiral or differently configured analogs.
Eigenschaften
CAS-Nummer |
690222-53-8 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(2R)-3-hydroxy-2-methyl-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-3-4-6-7(9)5(2)11-8(6)10/h3,5,9H,1,4H2,2H3/t5-/m1/s1 |
InChI-Schlüssel |
VIMLGNWPXZBBOF-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@H]1C(=C(C(=O)O1)CC=C)O |
Kanonische SMILES |
CC1C(=C(C(=O)O1)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


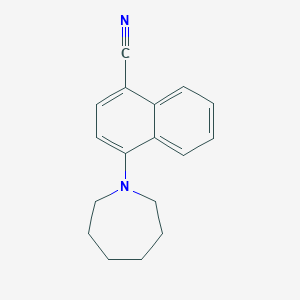
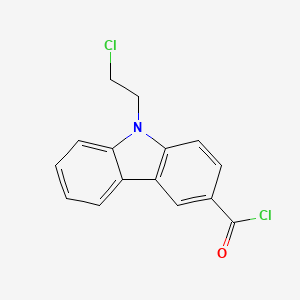
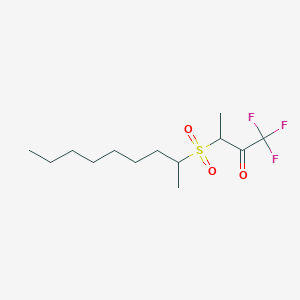
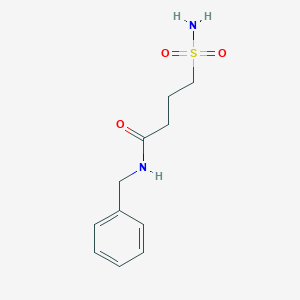
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)




![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
